molecular formula C13H17NO B14456000 2-(Dimethylamino)-1-phenylpent-4-EN-1-one CAS No. 73620-31-2

2-(Dimethylamino)-1-phenylpent-4-EN-1-one

Cat. No.: B14456000
CAS No.: 73620-31-2
M. Wt: 203.28 g/mol
InChI Key: PJGKDVFOEWNYNP-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1-phenylpent-4-EN-1-one is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a phenylpent-4-EN-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-phenylpent-4-EN-1-one typically involves the reaction of a suitable precursor with dimethylamine. One common method is the reaction of 1-phenylpent-4-EN-1-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-phenylpent-4-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(Dimethylamino)-1-phenylpent-4-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-phenylpent-4-EN-1-one involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)pyridine
  • Dimethylaminopropylamine

Uniqueness

2-(Dimethylamino)-1-phenylpent-4-EN-1-one is unique due to its specific structure, which combines a phenyl group with a pent-4-EN-1-one backbone and a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

73620-31-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(dimethylamino)-1-phenylpent-4-en-1-one

InChI

InChI=1S/C13H17NO/c1-4-8-12(14(2)3)13(15)11-9-6-5-7-10-11/h4-7,9-10,12H,1,8H2,2-3H3

InChI Key

PJGKDVFOEWNYNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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